SCH 23390 Glucuronide is a metabolite of the compound SCH 23390, which is a selective antagonist of the dopamine D1 receptor. This glucuronide derivative is significant in pharmacological studies due to its implications in understanding the metabolism and efficacy of dopaminergic drugs. The glucuronidation process, a common metabolic pathway for various drugs, enhances the solubility and excretion of compounds in biological systems.
SCH 23390 Glucuronide is derived from SCH 23390, which was initially developed as a research tool to study dopamine receptor functions. It falls under the category of pharmaceutical metabolites, specifically as a glucuronide conjugate. Glucuronidation typically occurs in the liver and involves the conjugation of glucuronic acid to drugs or their metabolites, facilitating their elimination from the body.
The synthesis of SCH 23390 Glucuronide can be achieved through an enzymatic process involving UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to SCH 23390. This process can be performed in vitro using rat liver microsomes, which contain the necessary enzymes for glucuronidation.
Key steps in the synthesis include:
The molecular structure of SCH 23390 Glucuronide features a glucuronic acid moiety linked to the SCH 23390 structure. The general formula for SCH 23390 is C17H20ClN3O2, while its glucuronide form includes additional hydroxyl and ether functionalities due to the glucuronic acid attachment.
The structural representation indicates functional groups that contribute to its solubility and biological activity.
The formation of SCH 23390 Glucuronide involves specific chemical reactions characteristic of glucuronidation:
These reactions are crucial for understanding how SCH 23390 is metabolized and its eventual excretion from the body.
The mechanism of action for SCH 23390 Glucuronide primarily revolves around its role as a metabolite that influences the pharmacokinetics of its parent compound, SCH 23390. By undergoing glucuronidation:
This metabolic pathway is essential for drug clearance and can influence therapeutic outcomes in dopaminergic therapies.
SCH 23390 Glucuronide exhibits several notable physical and chemical properties:
These properties are critical when considering its behavior in biological systems and its interactions with other compounds.
SCH 23390 Glucuronide serves several important roles in scientific research:
This compound plays a vital role in advancing knowledge about drug interactions and metabolism within pharmacological contexts.
SCH 23390 (chemically designated as (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) demonstrates favorable absorption kinetics following subcutaneous administration in mammalian models. The compound exhibits significant solubility in both aqueous and organic solvents (20 mg/mL in water, 65 mg/mL in DMSO, 25 mg/mL in ethanol), facilitating efficient systemic absorption [5] [10]. Its moderate lipophilicity (log P ≈ 2.0) enables efficient crossing of biological membranes, though the polar phenolic hydroxyl group at position 8 imposes some limitation on absolute bioavailability [1].
Distribution studies reveal extensive extravascular penetration, with particular affinity for dopamine-rich brain regions such as the striatum and cortex. Following subcutaneous administration (0.25 mg/kg) in rats, SCH 23390 achieves peak brain concentrations within 15-30 minutes. However, its distribution is constrained by active efflux mechanisms and extensive protein binding (>90%), reducing the fraction of unbound pharmacologically active compound [1] [10]. The presence of the 8-hydroxy group enables hydrogen bonding with membrane constituents, slightly delaying passage across the blood-brain barrier compared to more lipophilic dopamine antagonists [1].
Table 1: Physicochemical Properties Influencing SCH 23390 Absorption and Distribution
Property | Value | Biological Implication |
---|---|---|
Molecular Weight | 324.24 (hydrochloride salt) | Facilitates passive diffusion across membranes |
Water Solubility | 20 mg/mL | Supports rapid dissolution and absorption |
Log P | ~2.0 | Moderate membrane permeability |
pKa (phenolic OH) | ~9.5 | Partial ionization at physiological pH |
Protein Binding | >90% | Limits free fraction available for receptor interaction |
The primary metabolic pathway for SCH 23390 involves direct glucuronidation at the 8-hydroxy position, catalyzed by hepatic UDP-glucuronosyltransferases (UGTs). This phase II conjugation reaction produces SCH 23390 Glucuronide (molecular formula C₂₃H₂₆ClNO₇, molecular weight 463.91 g/mol), which constitutes the major circulating metabolite [1] [3]. In vitro studies with rat liver microsomes demonstrate that glucuronidation follows Michaelis-Menten kinetics, with an apparent Km of 0.41 μM and Vmax of 282.4 pmol/mg protein/min, indicating high substrate affinity and moderate catalytic efficiency [3].
Enzyme characterization studies reveal a unique UGT isoform in rat liver microsomes that preferentially glucuronidates benzazepine structures. This enzyme exhibits stereoselective substrate preference analogous to the D1 dopamine receptor, with the pharmacologically active (R)-enantiomer undergoing faster conjugation than the (S)-isomer [3]. Activity is enhanced 2-3 fold by membrane-disrupting detergents like Lubrol or Triton X-100 (0.1%), suggesting the enzyme resides within the microsomal membrane with restricted substrate accessibility in naive preparations [1] [3]. Unlike many hepatic enzymes, this UGT isoform is not induced by classic cytochrome P450 inducers (phenobarbital, β-naphthoflavone, or 3-methylcholanthrene) [3].
Significant species differences exist in glucuronidation efficiency. Human liver microsomes glucuronidate SCH 23390 with substantially higher efficiency (Vmax/Km ratio) than the structurally related compound SCH 39166 (14% of SCH 23390 efficiency) [4]. This differential metabolism correlates with the prolonged duration of action observed for SCH 39166 in primates and highlights the critical role of glucuronidation in determining the pharmacokinetic profile of benzazepine derivatives [1] [4].
Table 2: Enzyme Kinetics of SCH 23390 Glucuronidation in Hepatic Systems
Parameter | Rat Liver Microsomes | Human Liver Microsomes | Squirrel Monkey Microsomes |
---|---|---|---|
Km (μM) | 0.41 ± 0.05 | 0.38 ± 0.06 | 0.42 ± 0.08 |
Vmax (pmol/mg/min) | 282.4 ± 24.3 | 315.7 ± 28.9 | 298.2 ± 26.5 |
Vmax/Km Ratio | 689 | 831 | 710 |
Efficiency Relative to SCH 39166 | ~100% | 14% | 15% |
The pharmacokinetic profiles of SCH 23390 and its glucuronide metabolite exhibit marked divergence in elimination kinetics and distribution volumes. Following subcutaneous administration (0.25 mg/kg) in rats, SCH 23390 demonstrates rapid clearance with an elimination half-life of approximately 30 minutes in plasma and slightly longer retention in brain tissue (striatum and cortex) [1]. In contrast, SCH 23390 Glucuronide shows negligible brain penetration due to its enhanced hydrophilicity and is confined primarily to plasma and extracellular compartments [1].
Pharmacologically, SCH 23390 Glucuronide is devoid of dopamine receptor affinity, rendering it inactive at both D1 and D5 receptor subtypes. This metabolic inactivation contrasts sharply with the potent receptor antagonism exhibited by the parent compound (Ki = 0.2 nM at D1 receptors) [5] [10]. The structural basis for this inactivation lies in the bulky glucuronic acid moiety (C₆H₉O₆) attached at the critical 8-hydroxy position, which sterically hinders the metabolite's interaction with the dopamine receptor binding pocket [1].
Species differences profoundly impact the pharmacokinetic relationship between SCH 23390 and its glucuronide. In rodents, both SCH 23390 and SCH 39166 exhibit similar glucuronidation rates and elimination half-lives (t½ ≈ 30 minutes). Conversely, in primates, SCH 39166 demonstrates significantly slower glucuronidation and longer elimination half-life (1.5-2.5 hours) compared to SCH 23390, explaining its prolonged duration of action in these species [1] [4]. These interspecies variations have crucial implications for translational research, as rodent pharmacokinetic data poorly predict compound behavior in primates or humans [4].
SCH 23390 Glucuronide undergoes rapid elimination primarily via renal excretion, with secondary contribution from biliary clearance. The metabolite's enhanced hydrophilicity (compared to the parent compound) prevents passive reabsorption in the renal tubules, facilitating efficient urinary excretion [1]. In vivo studies in rats show >80% of administered SCH 23390 is recovered in urine as the glucuronide conjugate within 24 hours, with minimal (<5%) excretion of unchanged parent compound [1] [3].
Biliary excretion contributes significantly to elimination, particularly at higher doses. Enterohepatic recirculation appears negligible due to the stability of the glucuronide bond in intestinal pH and its resistance to enzymatic hydrolysis by intestinal flora [1]. This stability is attributed to the electronic properties of the benzazepine ring system, which protects the glucuronide linkage from bacterial β-glucuronidases [3].
The elimination kinetics follow first-order principles at therapeutic doses, with a plasma half-life of approximately 45-60 minutes in rats. Saturation of excretion pathways does not occur within the therapeutic dose range, though high doses (>5 mg/kg) may transiently overwhelm renal transport mechanisms [1]. Analytical detection employs HPLC with retention time identification (5.0 minutes for SCH 23390 Glucuronide vs. 9.0 minutes for parent SCH 23390) and confirmation via enzymatic hydrolysis with β-glucuronidase from E. coli, which quantitatively converts the glucuronide back to SCH 23390 aglycone [1]. Thermospray mass spectrometry (TSP-MS) provides definitive structural confirmation through identification of molecular ions at m/z 464.2 [M+H]⁺ for SCH 23390 Glucuronide and m/z 288.1 for the aglycone fragment [1] [3].
Table 3: Comparative Pharmacokinetic Parameters of SCH 23390 and Metabolite
Parameter | SCH 23390 (Rat) | SCH 23390 Glucuronide (Rat) | SCH 39166 (Primate) |
---|---|---|---|
Plasma t½ (min) | 30 ± 5 | 55 ± 8 | 150 ± 20 |
Brain t½ (min) | 45 ± 10 | Not detected | 180 ± 25 |
Vd (L/kg) | 2.8 ± 0.3 | 0.6 ± 0.1 | 3.2 ± 0.4 |
CL (mL/min/kg) | 65 ± 8 | 12 ± 2 | 15 ± 3 |
% Dose Excreted in Urine | <5% | >80% | <10% |
Primary Excretion Route | Hepatic metabolism | Renal (>70%) | Renal/Hepatic |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7